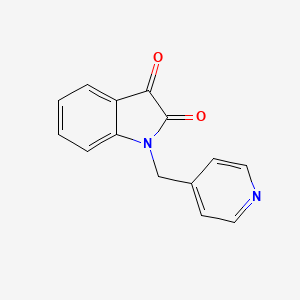![molecular formula C18H24O5 B13993346 Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester CAS No. 212066-85-8](/img/structure/B13993346.png)
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester is a complex organic compound with the molecular formula C18H24O5. This compound is characterized by the presence of an oxirane ring, a carboxylic acid group, and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester typically involves the reaction of oxirane with carboxylic acids in the presence of a catalyst. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is carried out at temperatures ranging from 323 to 353 K and involves the formation of a β-hydroxypropyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of tertiary amines as catalysts is common to decrease the curing temperature and control the regioselectivity of the ring cleavage .
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions include β-hydroxypropyl esters, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester involves the ring-opening reaction of the oxirane group. This reaction is typically initiated by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester: This compound has a similar structure but with different substituents, leading to different chemical properties.
Oxiranecarboxylic acid, 3-phenyl-, ethyl ester: Another similar compound with a phenyl group instead of the acetylphenoxy group.
Uniqueness
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
212066-85-8 |
|---|---|
Formule moléculaire |
C18H24O5 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
ethyl 2-[5-(4-acetylphenoxy)pentyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C18H24O5/c1-3-21-17(20)18(13-23-18)11-5-4-6-12-22-16-9-7-15(8-10-16)14(2)19/h7-10H,3-6,11-13H2,1-2H3 |
Clé InChI |
RFWSLIGHRRMXPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CO1)CCCCCOC2=CC=C(C=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)
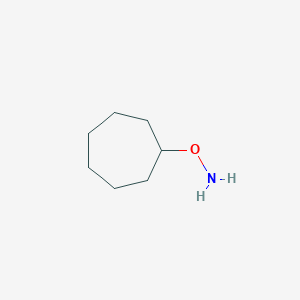
![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)
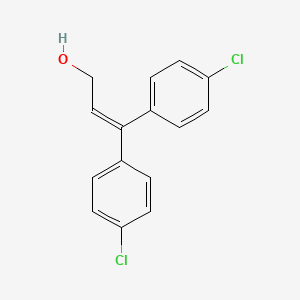
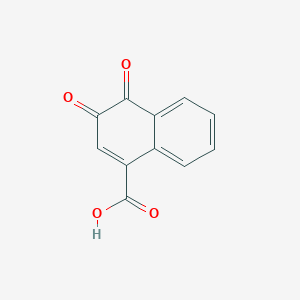
![2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide](/img/structure/B13993303.png)

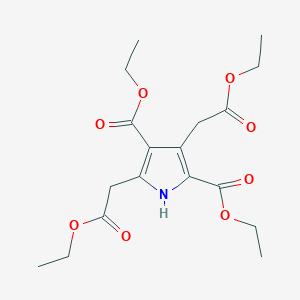
![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)
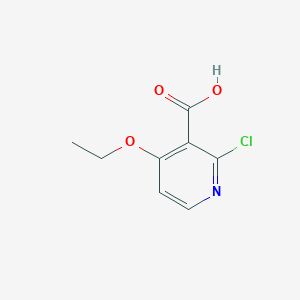
![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)
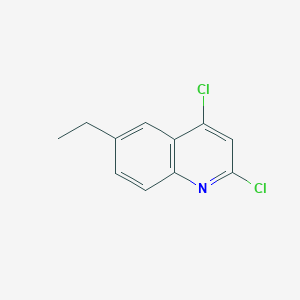
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
